molecular formula C15H17NO2 B5457630 N-(furan-2-ylmethyl)-2,4,6-trimethylbenzamide

N-(furan-2-ylmethyl)-2,4,6-trimethylbenzamide

Cat. No.: B5457630
M. Wt: 243.30 g/mol
InChI Key: SFQDLPOCYFZRAX-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,4,6-trimethylbenzamide is an organic compound that features a furan ring attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,4,6-trimethylbenzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with furan-2-ylmethanamine. The reaction is carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like NMM (N-methylmorpholine) under mild conditions. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through crystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction rates and yields. This method involves the use of microwave radiation to heat the reaction mixture, significantly reducing reaction times and improving overall efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,4,6-trimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The benzamide group can be reduced to form corresponding amines.

    Substitution: The methyl groups on the benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)-2,4,6-trimethylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,4,6-trimethylbenzamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan ring and benzamide moiety contribute to its binding affinity and specificity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(furan-2-ylmethylene)-2-hydroxybenzohydrazide
  • N-(furan-2-ylmethyl)furan-2-carboxamide
  • N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine

Uniqueness

N-(furan-2-ylmethyl)-2,4,6-trimethylbenzamide is unique due to the presence of both a furan ring and a highly substituted benzamide structure. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4,6-trimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-10-7-11(2)14(12(3)8-10)15(17)16-9-13-5-4-6-18-13/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFQDLPOCYFZRAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NCC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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